10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine
Description
This compound is a highly complex polycyclic phosphonamide featuring a pentacyclic core with integrated dioxa and phosphapentacyclo frameworks. Its structure includes two phenyl groups at positions 10 and 16, along with chiral (1R)-1-phenylethyl substituents on the nitrogen atoms. The phosphorous atom at position 13 contributes to unique electronic properties, influencing reactivity and binding interactions. Characterization via 13C NMR and resonance techniques confirms its stereochemical complexity and structural integrity .
Properties
IUPAC Name |
10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46NO2P/c1-33(35-19-7-3-8-20-35)49(34(2)36-21-9-4-10-22-36)52-50-47-43(37-23-11-5-12-24-37)31-39-27-15-17-29-41(39)45(47)46-42-30-18-16-28-40(42)32-44(48(46)51-52)38-25-13-6-14-26-38/h3-14,19-26,31-34H,15-18,27-30H2,1-2H3/t33-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURXNEVILFDRGW-KKLWWLSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C=C5CCCCC5=C4C6=C7CCCCC7=CC(=C6O3)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C=C5CCCCC5=C4C6=C7CCCCC7=CC(=C6O3)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves multiple steps. The process begins with the preparation of the dioxaphosphepin ring, followed by the introduction of phenyl groups and the final attachment of the N,N-bis(®-1-phenylethyl) moiety. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific molecular configuration. It can serve as a probe to investigate biochemical pathways and molecular targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry
Industrially, (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Phosphapentacyclo Frameworks
4-Butyl-N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzenesulfonamide
- Structure : Shares the phosphapentacyclo backbone but replaces phenyl groups with a butylbenzenesulfonamide moiety.
- Key Differences : The sulfonamide group enhances hydrophilicity, contrasting with the hydrophobic phenyl substituents in the target compound.
- Activity : Sulfonamide derivatives often exhibit protease inhibition or antimicrobial effects, though specific data for this analog is unavailable .
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine
- Structure : Features a tetraazatricyclic system with sulfonyl and thia groups instead of dioxa and phosphorous.
- Key Differences : The absence of phosphorus reduces electrophilic reactivity, while the thia and sulfonyl groups may confer redox-modulating properties.
- Activity : Sulfonyl-containing compounds often target kinases or inflammatory pathways .
Functional Analogs: Alkylating Agents
- Phosphoramide Mustard Structure: Contains a bis(2-chloroethyl)amine group linked to a phosphoramide core.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Similarity and Mechanism of Action : Compounds with shared scaffolds (e.g., phosphorous centers, polycyclic systems) often exhibit overlapping targets, as seen in phosphoramide mustard’s alkylation mechanism . The target compound’s chiral phenyl groups may enhance selectivity for eukaryotic vs. prokaryotic targets .
- Biosynthetic Potential: Gene cluster analysis reveals that low similarity (<15%) to known pathways (e.g., lankacidin C) correlates with novel bioactivity, positioning the target compound as a candidate for drug discovery .
- Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced NMR-guided synthesis, similar to milbemycin production .
Biological Activity
The compound 10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a phosphapentacyclic structure, which contributes to its distinctive biological properties. The presence of multiple phenyl groups and a phosphorous atom within the cyclic framework enhances its potential interactions with biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on human colorectal cancer cells (HCT116). The results showed:
- IC50 Value : 5 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria revealed:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus : 32 µg/mL
- Escherichia coli : 64 µg/mL
This suggests potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties. In animal models of neurodegeneration, it demonstrated:
- Reduction in Oxidative Stress : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.
- Behavioral Improvements : Enhanced performance in memory tasks compared to control groups.
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 | 5 µM | Apoptosis induction via caspase activation |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 64 µg/mL | Disruption of membrane integrity | |
| Neuroprotective | Rat model | N/A | Reduction in oxidative stress |
Apoptosis Pathway Activation
The anticancer effects are primarily attributed to the activation of the intrinsic apoptosis pathway. The compound triggers mitochondrial membrane permeabilization leading to cytochrome c release and subsequent caspase activation.
Antimicrobial Mechanism
The antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
